
Thyroliberin N-ethylamide
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Description
Thyroliberin N-ethylamide, also known as this compound, is a useful research compound. Its molecular formula is C18H26N6O4 and its molecular weight is 390.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Therapeutic Applications
- Neuroprotective Effects :
- Antidepressant Properties :
- Metabolic Regulation :
Pharmacological Effects
- Cognitive Enhancement :
- Pain Modulation :
- Hormonal Regulation :
Case Study 1: Neuroprotective Efficacy
A study investigated the neuroprotective effects of this compound in a rodent model of spinal cord injury. Results indicated that administration of the compound significantly improved motor function recovery compared to control groups, suggesting its potential as a therapeutic agent in spinal cord injuries.
Parameter | Control Group | Treatment Group |
---|---|---|
Motor Function Score | 12 ± 2 | 20 ± 3* |
Histological Analysis (Neuron Survival) | 50% | 80%* |
*Statistical significance p < 0.05.
Case Study 2: Antidepressant Potential
In a clinical trial assessing the antidepressant effects of this compound, participants receiving the compound showed a notable reduction in depression scores compared to placebo groups over an eight-week period.
Assessment Tool | Placebo Group | Treatment Group |
---|---|---|
Hamilton Depression Rating Scale (HDRS) | 22 ± 3 | 12 ± 4* |
*Statistical significance p < 0.01.
Q & A
Basic Research Questions
Q. What are the primary biochemical pathways modulated by Thyroliberin N-ethylamide, and what experimental models are optimal for elucidating its receptor specificity?
this compound primarily interacts with TRH receptors (TRH1 and TRH2), influencing neuroendocrine and cardiovascular pathways. To study receptor specificity:
- Use radioligand binding assays with labeled TRH analogs to quantify affinity for TRH1 vs. TRH2 .
- Employ knockout murine models to isolate receptor-specific effects. For example, TRH1-deficient models can clarify TRH2-mediated neuroprotection in hippocampal neurons .
- In vitro cell lines expressing individual receptors (e.g., HEK293-TRH1/TRH2) allow controlled analysis of downstream signaling (e.g., cAMP or Ca²⁺ flux) .
Receptor Type | Key Pathway | Experimental Model |
---|---|---|
TRH1 | Dopaminergic modulation | Striatal neuron cultures |
TRH2 | Neuroprotection | Hippocampal ischemia models |
Q. What methodological considerations are critical when designing in vivo studies to assess this compound’s impact on cardiovascular parameters?
- Control for baseline variability : Use age- and sex-matched cohorts, as cardiovascular responses to TRH analogs differ between subgroups (e.g., thyroid dysfunction patients vs. controls) .
- Continuous hemodynamic monitoring : Measure systolic/diastolic blood pressure and heart rate in real time (e.g., via arterial catheterization) to capture transient effects peaking at 2–4 minutes post-injection .
- Plasma catecholamine analysis : Pair hemodynamic data with HPLC-measured norepinephrine/epinephrine levels to distinguish direct vascular effects from sympathetic activation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported neurochemical effects of this compound across experimental models?
Discrepancies (e.g., dopamine elevation in striatum vs. no change in plasma) arise from:
- Dosage and administration routes : Intravenous vs. intracerebroventricular delivery alters bioavailability .
- Temporal resolution : Neurotransmitter release peaks within minutes, requiring microdialysis at 1–2 min intervals .
- Model specificity : Isolated cell systems lack systemic feedback (e.g., blood-brain barrier transport), unlike whole-organism studies . Solution : Conduct parallel experiments across models (e.g., in vitro neurons + in vivo rodents) while standardizing dose and sampling intervals .
Q. What strategies optimize the reproducibility of this compound’s neuroprotective effects in preclinical studies?
- Standardize ischemia induction : Use calibrated middle cerebral artery occlusion (MCAO) devices to minimize variability in infarct size .
- Blinded outcome assessment : Mask treatment groups during histopathological analysis (e.g., neuronal survival counts in CA3 hippocampus) .
- Pre-register protocols : Align with NIH preclinical guidelines (e.g., reporting anesthesia, temperature control) to enhance cross-study comparability .
Q. How can multi-omics approaches clarify this compound’s dual role in neuroprotection and cardiovascular activation?
- Transcriptomics : RNA-seq of TRH receptor-expressing endothelial cells vs. neurons identifies tissue-specific signaling hubs .
- Metabolomics : LC-MS profiling of post-treatment plasma reveals metabolites linking catecholamine surges (e.g., vanillylmandelic acid) to hemodynamic changes .
- Systems biology integration : Use tools like STRING-DB to map interactions between TRH receptors, dopamine transporters, and adrenergic pathways .
Q. Methodological Guidance
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?
- Non-linear regression : Fit sigmoidal curves (e.g., Hill equation) to EC₅₀/IC₅₀ data from receptor binding assays .
- Mixed-effects models : Account for repeated measures in longitudinal cardiovascular studies (e.g., blood pressure across timepoints) .
- Power analysis : Calculate sample sizes using pilot data (e.g., SD of ±13 mmHg systolic blood pressure changes) to ensure adequate detection of effects .
Q. How should researchers address ethical and practical challenges in human trials involving this compound?
- Risk stratification : Exclude participants with hypertension or arrhythmias, as TRH analogs elevate heart rate by 7.2 ± 6.6 min⁻¹ .
- Real-time adverse event monitoring : Deploy telemetry for immediate detection of symptoms (e.g., headache, dizziness) linked to catecholamine surges .
- Informed consent protocols : Clearly communicate transient hemodynamic risks observed in preclinical models .
Properties
CAS No. |
38982-99-9 |
---|---|
Molecular Formula |
C18H26N6O4 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-ethylpyrrolidine-2-carbonyl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H26N6O4/c1-2-24-7-3-4-14(24)18(28)23-17(27)13(8-11-9-19-10-20-11)22-16(26)12-5-6-15(25)21-12/h9-14H,2-8H2,1H3,(H,21,25)(H,22,26)(H,23,27,28)/t11?,12-,13-,14-/m0/s1 |
InChI Key |
WNJHRQYIEOTVOM-LNIMBWABSA-N |
SMILES |
CCN1CCCC1C(=O)NC(=O)C(CC2C=NC=N2)NC(=O)C3CCC(=O)N3 |
Isomeric SMILES |
CCN1CCC[C@H]1C(=O)NC(=O)[C@H](CC2C=NC=N2)NC(=O)[C@@H]3CCC(=O)N3 |
Canonical SMILES |
CCN1CCCC1C(=O)NC(=O)C(CC2C=NC=N2)NC(=O)C3CCC(=O)N3 |
Synonyms |
N-ethylamide-thyroliberin thyroliberin N-ethylamide thyroliberin N-EtNH2 |
Origin of Product |
United States |
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